![molecular formula C23H19NO4S B371329 5-Nitro-2-[(4-methylphenyl)sulfanyl]benzyl 3-phenylacrylate CAS No. 307952-81-4](/img/structure/B371329.png)
5-Nitro-2-[(4-methylphenyl)sulfanyl]benzyl 3-phenylacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nitro-2-[(4-methylphenyl)sulfanyl]benzyl 3-phenylacrylate is an organic compound with the molecular formula C23H19NO4S. This compound is characterized by the presence of a nitro group, a sulfanyl group, and a phenylacrylate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-[(4-methylphenyl)sulfanyl]benzyl 3-phenylacrylate typically involves multi-step organic reactions. One common method includes the following steps:
Thioether Formation: The sulfanyl group is introduced by reacting the nitrobenzene derivative with 4-methylthiophenol in the presence of a base such as sodium hydroxide.
Esterification: The final step involves the esterification of the resulting compound with 3-phenylacrylic acid in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Nitro-2-[(4-methylphenyl)sulfanyl]benzyl 3-phenylacrylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Ester Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 5-Amino-2-[(4-methylphenyl)sulfanyl]benzyl 3-phenylacrylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 5-Nitro-2-[(4-methylphenyl)sulfanyl]benzoic acid and 3-phenylacrylic acid.
Wissenschaftliche Forschungsanwendungen
5-Nitro-2-[(4-methylphenyl)sulfanyl]benzyl 3-phenylacrylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 5-Nitro-2-[(4-methylphenyl)sulfanyl]benzyl 3-phenylacrylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfanyl group may also play a role in modulating the compound’s activity by influencing its binding to target proteins and enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Nitro-2-[(4-methylphenyl)sulfanyl]benzoic acid: Similar structure but lacks the phenylacrylate moiety.
2-[(4-Methylphenyl)sulfanyl]-5-nitrobenzyl alcohol: Similar structure but contains an alcohol group instead of the ester.
Uniqueness
5-Nitro-2-[(4-methylphenyl)sulfanyl]benzyl 3-phenylacrylate is unique due to the presence of both the nitro and sulfanyl groups, which contribute to its distinct chemical reactivity and potential biological activities. The phenylacrylate moiety further enhances its versatility in various applications .
Eigenschaften
IUPAC Name |
[2-(4-methylphenyl)sulfanyl-5-nitrophenyl]methyl (E)-3-phenylprop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4S/c1-17-7-11-21(12-8-17)29-22-13-10-20(24(26)27)15-19(22)16-28-23(25)14-9-18-5-3-2-4-6-18/h2-15H,16H2,1H3/b14-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VISPYMFJGXTYJQ-NTEUORMPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])COC(=O)C=CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])COC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
307952-81-4 |
Source


|
| Record name | 2-((4-METHYLPHENYL)THIO)-5-NITROBENZYL 3-PHENYLACRYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-{[4-(Tetradecylamino)-1-naphthyl]diazenyl}benzoic acid](/img/structure/B371246.png)
![4-[(4-tetradecylphenyl)diazenyl]naphthalen-1-amine](/img/structure/B371247.png)
![7-chloro-2-(2-hydroxyethyl)-2-methyl-2,3-dihydro-1H-[1]benzothieno[2,3-c]pyrrol-2-ium](/img/structure/B371248.png)
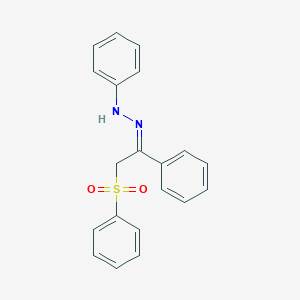
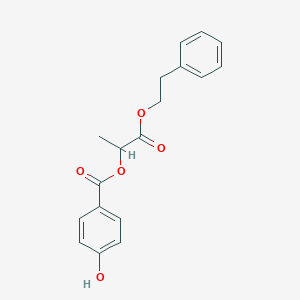
![4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]-N-octadecylaniline](/img/structure/B371253.png)
![1-(3-Thienylmethyl)-3,5,7-triaza-1-azoniatricyclo[3.3.1.1~3,7~]decane](/img/structure/B371257.png)
![4-{[4-(Dimethylamino)-2-methylphenyl]diazenyl}benzonitrile](/img/structure/B371258.png)
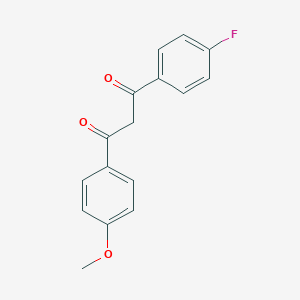
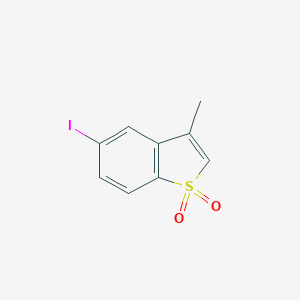

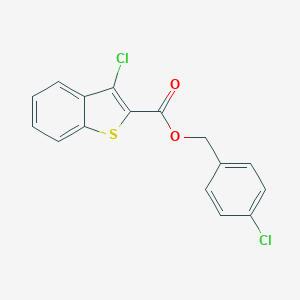
![1-(4'-Decyl[1,1'-biphenyl]-4-yl)-1,3-butanedione](/img/structure/B371265.png)
![1-[4'-(Nonyloxy)[1,1'-biphenyl]-4-yl]-1,3-butanedione](/img/structure/B371270.png)
